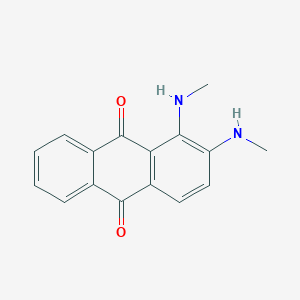
Bis(N,N'-disalicylidene)-1,2-cyclohexanediamine-cobalt(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) is a coordination complex that features cobalt as the central metal ion coordinated to a ligand derived from the condensation of salicylaldehyde and 1,2-cyclohexanediamine. This compound is known for its applications in catalysis and its interesting magnetic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) typically involves the following steps:
Condensation Reaction: Salicylaldehyde reacts with 1,2-cyclohexanediamine in a 2:1 molar ratio to form the Schiff base ligand, Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine.
Complexation: The Schiff base ligand is then reacted with a cobalt(II) salt, such as cobalt(II) acetate or cobalt(II) chloride, in an appropriate solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete complexation.
Industrial Production Methods
While specific industrial production methods for Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, optimizing reaction times, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) can undergo various chemical reactions, including:
Oxidation: The cobalt center can participate in oxidation reactions, often acting as a catalyst.
Reduction: The compound can also be involved in reduction reactions, particularly in catalytic hydrogenation processes.
Substitution: Ligand substitution reactions can occur, where the coordinated ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. Reactions are typically carried out under mild conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used, often under atmospheric or slightly elevated pressures.
Substitution: Various ligands, such as phosphines or amines, can be introduced under controlled conditions to achieve ligand exchange.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt(III) complexes, while reduction reactions can lead to the formation of cobalt(I) species.
Wissenschaftliche Forschungsanwendungen
Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) has a wide range of scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Magnetic Studies: The compound’s magnetic properties make it a subject of interest in studies related to molecular magnetism.
Biological Applications: Research has explored its potential as an enzyme mimic and its interactions with biological molecules.
Material Science: The compound is investigated for its potential use in the development of new materials with specific magnetic or catalytic properties.
Wirkmechanismus
The mechanism by which Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) exerts its effects is primarily through its ability to coordinate with various substrates and facilitate electron transfer processes. The cobalt center plays a crucial role in these reactions, often cycling between different oxidation states to mediate the transformation of substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(N,N’-disalicylidene)ethylenediamine-cobalt(II): Similar in structure but uses ethylenediamine instead of 1,2-cyclohexanediamine.
Bis(N,N’-disalicylidene)-1,3-propanediamine-cobalt(II): Uses 1,3-propanediamine as the ligand.
N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II): Features bulky tert-butyl groups on the salicylidene moiety.
Uniqueness
Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) is unique due to the presence of the 1,2-cyclohexanediamine ligand, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and overall performance in various applications.
Eigenschaften
Molekularformel |
C20H22CoN2O2 |
|---|---|
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
cobalt;2-[[(1S,2R)-2-[(2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H22N2O2.Co/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24;/h1-2,5-8,11-14,17-18,23-24H,3-4,9-10H2;/t17-,18+; |
InChI-Schlüssel |
LAEBVTUGQDQISM-GNXQHMNLSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@@H](C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O.[Co] |
Kanonische SMILES |
C1CCC(C(C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-[2,2'-bipyridine]1-oxide](/img/structure/B13137795.png)
![Tert-butyl 4-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13137804.png)
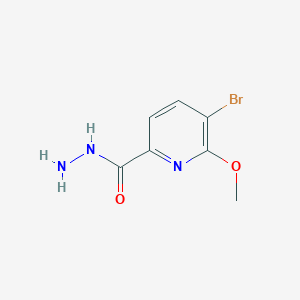
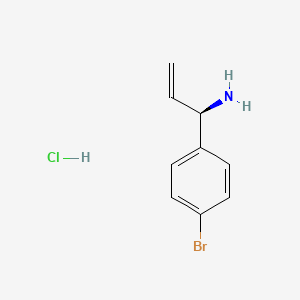
![4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13137821.png)
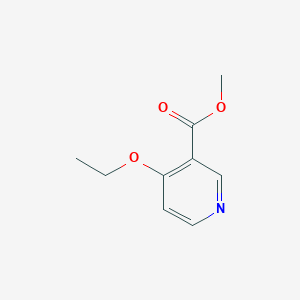

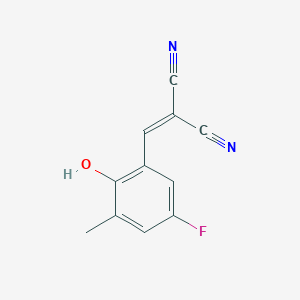
![(2s)-2-[(Fluoren-9-ylmethoxy)carbonylamino]-n-[4-(hydroxymethyl)phenyl]-4-methylpentanamide](/img/structure/B13137847.png)
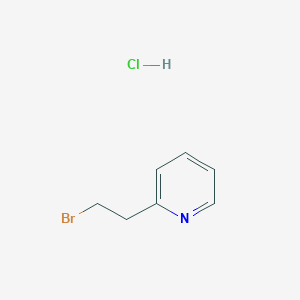
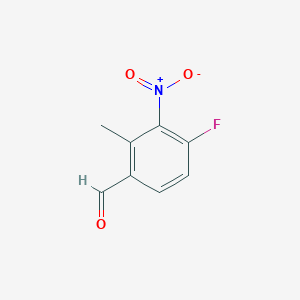

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;iodide](/img/structure/B13137882.png)
